2-methyl-6-(trifluoromethoxy)-1H-indole

Description

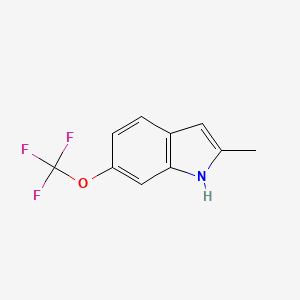

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-6-4-7-2-3-8(5-9(7)14-6)15-10(11,12)13/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLOHUDUPRNMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479386 | |

| Record name | 2-methyl-6-(trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57330-49-1 | |

| Record name | 2-Methyl-6-trifluoromethoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57330-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-6-(trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-(trifluoromethoxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 Methyl 6 Trifluoromethoxy 1h Indole and Its Derivatives

Established Synthetic Routes to the Indole (B1671886) Core Bearing Trifluoromethoxy Functionality

The traditional synthesis of 2-methyl-6-(trifluoromethoxy)-1H-indole is rooted in foundational organic reactions that have been refined over decades. These methods typically involve the sequential construction of the indole core, preceded or followed by the introduction of the necessary substituents.

Classical and Modern Approaches to Indole Ring Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for creating the indole nucleus and is the most direct classical route to the target compound. wikipedia.orgbyjus.comnumberanalytics.com The process involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone. wikipedia.orgbyjus.com The general mechanism begins with the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.comnumberanalytics.com A critical tandfonline.comtandfonline.com-sigmatropic rearrangement follows under acidic conditions, leading to the formation of a new carbon-carbon bond and, after a series of steps including the elimination of ammonia, the aromatic indole ring. wikipedia.orgbyjus.com

While the Fischer synthesis is robust, other classical methods like the Bartoli, Reissert, and Leimgruber–Batcho syntheses provide alternative pathways, particularly when starting from substituted nitroarenes. rsc.orgbohrium.comresearchgate.net Modern advancements have introduced more sophisticated approaches, including transition metal-catalyzed reactions, such as the Buchwald and Larock indole syntheses, which offer broader substrate scopes and milder reaction conditions. wikipedia.orgindianchemicalsociety.comdatapdf.com These contemporary methods often rely on palladium-catalyzed cross-coupling reactions to form key bonds in the indole structure. wikipedia.orgindianchemicalsociety.com

Introduction of the Trifluoromethoxy Group onto the Aromatic Scaffold

The synthesis of the target molecule requires a precursor bearing a trifluoromethoxy (-OCF3) group at the correct position on the aromatic ring. The key starting material for a Fischer synthesis is 4-(trifluoromethoxy)phenylhydrazine. sigmaaldrich.com This intermediate is typically prepared from 4-(trifluoromethoxy)aniline (B150132). guidechem.comnbinno.com

The synthesis of 4-(trifluoromethoxy)aniline itself can be achieved by first introducing the trifluoromethoxy group. A common route involves the nitration of trifluoromethoxybenzene to yield 1-nitro-4-(trifluoromethoxy)benzene, followed by reduction of the nitro group to an amine. guidechem.com The conversion of the resulting 4-(trifluoromethoxy)aniline to the required phenylhydrazine is a standard two-step process:

Diazotization : The aniline (B41778) is treated with sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (e.g., -5 to 5 °C) to form a diazonium salt. chemicalbook.com

Reduction : The diazonium salt is then reduced, for example with tin(II) chloride (SnCl₂), to yield the final 4-(trifluoromethoxy)phenylhydrazine, which is often isolated as its hydrochloride salt. chemicalbook.com

This hydrazine (B178648) is a known organic building block available commercially, simplifying its use in subsequent steps. sigmaaldrich.com

Regioselective Functionalization at the 2-position of the Indole Ring

The placement of the methyl group at the C2 position of the indole ring is a critical aspect of the synthesis.

Classical Approach (Fischer Synthesis) : In the context of the Fischer indole synthesis, the C2-substituent is determined by the choice of the carbonyl compound. To install a methyl group at the C2-position, acetone (B3395972) (propan-2-one) is used as the ketone reactant. wikipedia.orggoogle.com The reaction between 4-(trifluoromethoxy)phenylhydrazine and acetone generates the necessary phenylhydrazone precursor, which upon cyclization, directly yields 2-methyl-6-(trifluoromethoxy)-1H-indole.

Modern Approaches (Post-cyclization C-H Functionalization) : Alternatively, modern methods allow for the direct methylation of a pre-formed 6-(trifluoromethoxy)-1H-indole core. These strategies often employ transition-metal catalysis and a directing group on the indole nitrogen to achieve high regioselectivity. For instance, iridium(III) and rhodium(III) catalysts have been successfully used for the C2-methylation of various indole derivatives. nih.govdiva-portal.orgnih.gov These reactions proceed via C-H activation, where the catalyst, often guided by a removable directing group (e.g., pivaloyl), selectively activates the C-H bond at the 2-position for subsequent methylation. nih.govdiva-portal.org Another approach involves the migration of a substituent from the C3 to the C2 position, facilitated by a strong acid like trifluoromethanesulfonic acid. nih.gov

Novel and Green Chemistry Synthetic Protocols

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing complex molecules like fluorinated indoles. These protocols emphasize catalytic efficiency and sustainable practices.

Catalytic Methods for Enhanced Efficiency and Selectivity

Transition-metal catalysis has revolutionized indole synthesis, offering pathways with improved yields and selectivity under milder conditions compared to classical methods.

Rhodium and Iridium Catalysis : Rhodium(III)-catalyzed oxidative annulation of anilines has been developed for the synthesis of 2-methylindoles. nih.govrsc.org Iridium-catalyzed C2-selective methylation, using a directing group strategy, provides a powerful tool for the late-stage functionalization of the indole core, discriminating between different C-H bonds with high precision. nih.govdiva-portal.org

Palladium Catalysis : The Buchwald modification of the Fischer indole synthesis utilizes a palladium catalyst to couple aryl bromides with hydrazones, expanding the reaction's scope. wikipedia.org Palladium(II)-catalyzed cyclization of in-situ generated imines from anilines and terminal acetylenes also provides a route to 2-substituted indoles via C-H activation. mdpi.com

The following table summarizes selected catalytic systems for the synthesis of 2-substituted indoles, highlighting the conditions and reported yields.

Table 1: Comparison of Catalytic Methods for 2-Substituted Indole Synthesis| Catalytic System | Reactants | Key Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| Hg(I)/Pd(II) | Anilines + Terminal Acetylenes | One-pot, two-step process | 2-Substituted Indoles | 41-55% | mdpi.com |

| [CpIrCl₂]₂ / AgOAc | N-Pivaloyl Indoles + KMeBF₃ | Dichloroethane (DCE), 100 °C | C2-Methylated Indoles | Good | nih.govdiva-portal.org |

| [CpRhCl₂]₂ / AgSbF₆ | N-Nitrosoanilines + Alkynylphosphine Oxides | Dichloroethane (DCE), 80 °C | 2-Phosphinoylindoles | Excellent | rsc.org |

Sustainable Synthesis of Fluorinated Indole Structures

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. tandfonline.comresearchgate.net These concepts are increasingly being applied to the synthesis of indole derivatives.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for indole synthesis compared to conventional heating. tandfonline.comtandfonline.com For example, a Fischer indole synthesis that might typically require an overnight reflux can be completed in less than an hour in a sealed-vessel microwave reactor. acs.org

Alternative Solvents and Catalysts : Research into green synthesis focuses on using environmentally benign solvents like water or ethanol (B145695) and developing catalyst-free or metal-free reaction conditions. researchgate.netrsc.org Multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently more sustainable due to higher atom economy and reduced purification steps. rsc.org

Photochemical Methods : Visible-light-induced reactions represent a sustainable approach, harnessing light as a renewable energy source. Catalyst-free methods for the trifluoromethylation of indoles using visible light and a non-toxic CF₃ source have been developed, showcasing a green pathway for synthesizing fluorinated heterocycles. researchgate.net

These green approaches, while not all yet specifically optimized for 2-methyl-6-(trifluoromethoxy)-1H-indole, represent the forefront of sustainable synthetic methodology for this important class of compounds.

Derivatization Strategies and Analogue Synthesis utilizing 2-methyl-6-(trifluoromethoxy)-1H-indole

The presence of the N-H proton and the electron-rich C3 position makes 2-methyl-6-(trifluoromethoxy)-1H-indole a versatile substrate for a variety of chemical transformations. These reactions allow for the systematic expansion of its chemical space, leading to the generation of diverse analogues with potentially novel applications.

Functionalization at the N1-position of the Indole

The nitrogen atom of the indole ring is a common site for functionalization, with N-alkylation and N-arylation being primary methods to introduce new substituents. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity.

Standard N-alkylation of indoles can be achieved using alkyl halides in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). For 2-methyl-6-(trifluoromethoxy)-1H-indole, this would involve deprotonation of the indole nitrogen to form the corresponding sodium salt, followed by nucleophilic attack on the alkyl halide. A variety of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and functionalized alkyl moieties, can be introduced using this method. acs.orgorganic-chemistry.orgnih.gov For instance, N-benzylation has been a widely used strategy to introduce a versatile aromatic group at the N1-position. organic-chemistry.org

Table 1: Representative N1-Alkylation Reactions of Indoles

| Alkylating Agent | Base/Solvent | Product Type | General Yield Range |

| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | NaH / DMF | N-Alkyl/N-Benzyl Indole | Good to Excellent |

| Alcohols | TsCl / Base | N-Alkyl Indole | Good |

Note: Yields are general and can vary based on specific substrates and reaction conditions.

More advanced methods, such as the Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) or transition metal-catalyzed N-arylation (e.g., Buchwald-Hartwig amination), can also be employed to introduce a wider range of substituents, including aryl and heteroaryl groups.

Modifications at the C3-position for Expanded Chemical Space

The C3 position of the indole nucleus is highly nucleophilic and serves as the primary site for electrophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of derivatives of 2-methyl-6-(trifluoromethoxy)-1H-indole.

One of the most fundamental C3-functionalization reactions is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO). organic-chemistry.orgchemistrysteps.comijpcbs.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. organic-chemistry.orgsciencemadness.orgnih.gov The resulting 2-methyl-6-(trifluoromethoxy)-1H-indole-3-carbaldehyde is a versatile intermediate that can be further elaborated into other functional groups, such as carboxylic acids, oximes, or amines via reductive amination. It is noteworthy that for some highly substituted indoles, such as 1,2,3-trimethylindole, Vilsmeier-Haack formylation can lead to substitution on the C2-methyl group. sciencemadness.org

The Mannich reaction is another cornerstone of C3-functionalization, leading to the formation of aminomethyl derivatives known as "Mannich bases". semanticscholar.org This three-component reaction involves the indole, formaldehyde, and a secondary amine. researchgate.netacs.org The resulting C3-aminomethylated indoles are valuable precursors for the synthesis of more complex molecules, including indole-3-acetic acid analogues. nih.govnih.govrsc.org

Direct C3-alkylation can be achieved through Friedel-Crafts type reactions. For instance, the use of Lewis acids like BF₃-OEt₂ can promote the alkylation of indoles with electrophilic alkenes, such as maleimides, to furnish 3-indolylsuccinimides. nih.gov This methodology provides a direct route to C3-alkylated derivatives under mild conditions.

Table 2: Key C3-Functionalization Reactions for Indoles

| Reaction | Reagents | Product Functional Group |

| Vilsmeier-Haack | POCl₃, DMF | Aldehyde (-CHO) |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Aminomethyl (-CH₂NR₂) |

| Friedel-Crafts Alkylation | Electrophilic Alkene, Lewis Acid (e.g., BF₃-OEt₂) | Alkyl |

Preparation of Chiral Analogues for Stereochemical Investigations

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. For derivatives of 2-methyl-6-(trifluoromethoxy)-1H-indole, chirality can be introduced at various positions, leading to enantiomerically enriched or pure compounds for detailed stereochemical and biological evaluation.

One approach involves the asymmetric synthesis of precursors that are then used to construct the chiral indole ring. Alternatively, a prochiral indole derivative can be subjected to an enantioselective reaction. For instance, asymmetric alkylation at a position alpha to a carbonyl group on a side chain attached to the indole nucleus can be achieved using chiral phase-transfer catalysts. Although demonstrated on an α-trifluoromethoxy indanone system, the principles of using Cinchona alkaloid-derived catalysts to control the stereochemical outcome of alkylations could be applied to suitably functionalized derivatives of 2-methyl-6-(trifluoromethoxy)-1H-indole. nih.gov

The synthesis of chiral ligands for asymmetric catalysis is another area where chiral indole derivatives are of interest. rsc.orgnih.gov While specific examples for 2-methyl-6-(trifluoromethoxy)-1H-indole are not prevalent in the literature, general strategies for creating chiral N,N'-dioxide ligands or other ligand classes from amino acids or other chiral pool starting materials can be adapted. rsc.org Asymmetric synthesis of indole alkaloids often relies on the use of chiral templates or catalysts to control the stereochemistry of key bond-forming reactions. nih.gov These strategies could inspire the development of methods to prepare chiral analogues of 2-methyl-6-(trifluoromethoxy)-1H-indole.

Applications As a Key Synthetic Intermediate in Complex Molecule Construction

Utilization in the Synthesis of Pharmacologically Active Agents

The primary application of 2-methyl-6-(trifluoromethoxy)-1H-indole lies in the field of medicinal chemistry, where it serves as a foundational scaffold for the development of novel therapeutic agents.

Research has prominently featured 2-methyl-6-(trifluoromethoxy)-1H-indole in the synthesis of selective peroxisome proliferator-activated receptor γ (PPARγ) modulators, which are significant targets for the treatment of type 2 diabetes mellitus. The structural framework of this indole (B1671886) derivative is ideal for creating molecules that can effectively interact with the PPARγ receptor.

Scientists have designed and synthesized a series of 3-acylindole-1-benzylcarboxylic acids using 2-methyl-6-(trifluoromethoxy)-1H-indole as the starting core. fluorochem.co.uk One notable compound, 2-[3-[[3-(4-Chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-(2R)-butanoic acid, was identified as a potent agent for lowering both glucose and lipids in animal models. fluorochem.co.uk This derivative demonstrated the therapeutic potential of molecules derived from this specific indole.

In a related study, the discovery of (2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533) further solidified the importance of this scaffold. chemicalbook.com This compound was developed as a novel selective PPARγ modulator (SPPARγM) for treating type 2 diabetes. chemicalbook.com Compared to full agonists, it showed partial agonism in cell-based assays, which is a desirable trait for reducing adverse effects. chemicalbook.com The synthesis of these complex modulators underscores the utility of 2-methyl-6-(trifluoromethoxy)-1H-indole as a critical starting material.

Table 1: PPARγ Modulators Derived from 2-methyl-6-(trifluoromethoxy)-1H-indole

| Derivative Name | Starting Indole Core | Therapeutic Target | Reported Activity |

|---|---|---|---|

| 2-[3-[[3-(4-Chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-(2R)-butanoic acid | 2-methyl-6-(trifluoromethoxy)-1H-indole | PPARγ | Potent glucose and lipid lowering in animal models fluorochem.co.uk |

| (2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533) | 2-methyl-6-(trifluoromethoxy)-1H-indole | PPARγ | Selective PPARγ modulator with antidiabetic efficacy chemicalbook.com |

While the broader class of indole-containing compounds is widely recognized for its anti-inflammatory properties, specific research detailing the direct use of 2-methyl-6-(trifluoromethoxy)-1H-indole as a building block for anti-inflammatory agents is not extensively documented in publicly available literature. The presence of the trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of drug candidates, which are favorable properties for anti-inflammatory drugs. However, dedicated studies on derivatives of 2-methyl-6-(trifluoromethoxy)-1H-indole for this specific application are not prominently reported.

The indole nucleus is a privileged scaffold in the design of anticancer and antimicrobial agents. nih.gov The unique electronic and steric properties conferred by the trifluoromethoxy group suggest that 2-methyl-6-(trifluoromethoxy)-1H-indole could be a valuable starting point for the synthesis of novel compounds in these therapeutic areas. Nevertheless, specific studies focusing on the derivatization of 2-methyl-6-(trifluoromethoxy)-1H-indole to create anticancer or antimicrobial agents are not readily found in the current body of scientific literature. General studies on indole derivatives have shown significant potential, but direct application of this specific compound remains an area for future exploration.

Integration into Materials Science and Other Applied Chemistry Domains

The application of 2-methyl-6-(trifluoromethoxy)-1H-indole is predominantly concentrated in the field of medicinal chemistry. There is currently no significant body of research available that describes its integration into materials science, such as in the development of polymers or electronic materials, or in other domains of applied chemistry. The unique properties of the trifluoromethoxy group, such as its high electronegativity and metabolic stability, have primarily been leveraged for designing bioactive molecules rather than materials with specific physical or chemical properties. nih.gov

Biological and Pharmacological Research on 2 Methyl 6 Trifluoromethoxy 1h Indole Derived Compounds

Investigation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

Peroxisome proliferator-activated receptor γ (PPARγ) is a crucial nuclear receptor that governs glucose homeostasis and insulin (B600854) sensitivity. nih.gov While full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective in treating type 2 diabetes, they are associated with undesirable side effects. nih.govnih.gov This has spurred the search for selective PPARγ modulators (SPPARγMs) that can retain the therapeutic benefits while minimizing adverse effects. nih.gov

Research into 2-methyl-indole derivatives has led to the identification of potent and selective PPARγ modulators. nih.gov A significant breakthrough in this area is the discovery of (2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid, also known as MK-0533. researchgate.net This compound emerged from research focused on developing novel SPPARγMs for the treatment of type 2 diabetes mellitus. researchgate.net The core structure of 2-methyl-6-(trifluoromethoxy)-1H-indole was a key component in the design of MK-0533, highlighting the importance of this scaffold in achieving selective PPARγ modulation. researchgate.net

The development of SPPARγMs from the 2-methyl-indole class, including a compound designated as SPPARγM 24, has demonstrated the potential to create agents with robust anti-diabetic properties. nih.govnih.gov These compounds represent a promising class of therapeutics that can selectively modulate PPARγ activity. nih.gov

The therapeutic potential of 2-methyl-6-(trifluoromethoxy)-1H-indole-derived SPPARγMs has been evaluated in preclinical models of type 2 diabetes. For instance, SPPARγM 24, a substituted 3-benzyl-2-methyl indole (B1671886), exhibited significant anti-diabetic activity in a rodent efficacy model. nih.govnih.gov This demonstrates the in vivo efficacy of this class of compounds in improving glucose metabolism.

The development of MK-0533 was specifically aimed at treating T2DM. researchgate.net Indole derivatives, in general, have been shown to play a role in T2DM by potentially enhancing insulin sensitivity and stimulating insulin secretion. nih.govnih.gov The targeted design of MK-0533 as a selective modulator suggests a mechanism that could lead to improved glycemic control in diabetic conditions. researchgate.net

A primary motivation for developing SPPARγMs is to avoid the adverse effects associated with full PPARγ agonists, such as fluid retention and weight gain. nih.gov The research leading to the discovery of MK-0533 from the 2-methyl-6-(trifluoromethoxy)-1H-indole scaffold was driven by the goal of finding a treatment for T2DM with a reduced potential for such side effects. researchgate.net

The concept of selective modulation involves partial agonism, where the compound binds to PPARγ and inhibits its phosphorylation at serine 273, a key step in improving insulin sensitivity, without fully activating the receptor to the extent that it triggers the full range of downstream effects, including those that are adverse. nih.gov Indole-based derivatives have been specifically investigated for this partial agonist activity, showing promise in separating the anti-diabetic effects from the side effects of full agonists. nih.gov

Exploration of Diverse Bioactivities

Beyond metabolic diseases, derivatives of the indole nucleus are known to possess a wide range of biological activities. The inclusion of a trifluoromethoxy group is a recognized strategy in medicinal chemistry to potentially enhance a compound's pharmacological profile. researchgate.net

Derivatives of indole are recognized for their anti-inflammatory properties. nih.govnih.gov Research on 5-(trifluoromethoxy)-2-indolinone derivatives, which share the trifluoromethoxy-substituted indole core, has demonstrated significant anti-interleukin-1 (IL-1) activity. researchgate.net In these studies, specific compounds were identified as potent inhibitors of the IL-1 receptor (IL-1R), a key player in inflammatory processes. researchgate.net

The anti-inflammatory potential of indole derivatives is also being explored through the inhibition of other inflammatory mediators. For example, some indole compounds have been shown to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation. nih.gov

| Compound Class | Target | Observed Effect |

|---|---|---|

| 5-(Trifluoromethoxy)-2-indolinone derivatives | Interleukin-1 Receptor (IL-1R) | Inhibitory activity |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO, IL-6, TNF-α | Inhibition of release |

The indole scaffold is a common feature in many anticancer agents. nih.gov Various derivatives of indole have been synthesized and evaluated for their potential to inhibit cancer cell growth. These investigations have explored multiple mechanisms of action, including the induction of cell cycle arrest and the downregulation of oncogenic microRNAs. nih.govnih.gov

For example, studies on 2-(thiophen-2-yl)-1H-indole derivatives have shown selective cytotoxicity against human colon cancer cell lines (HCT-116). nih.govnih.gov These compounds were found to induce cell cycle arrest and modulate the expression of mi-R-25, IL-6, and C-Myc, which are involved in tumor growth and proliferation. nih.gov While these are not direct derivatives of 2-methyl-6-(trifluoromethoxy)-1H-indole, they illustrate the potential of the broader indole class in oncology research.

| Compound Class | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| 2-(Thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | Cell cycle arrest, modulation of miR-25, IL-6, C-Myc |

Antimicrobial Efficacy Assessments

The indole scaffold is a significant structural component in the development of new antimicrobial agents. thepharmajournal.comnih.gov Research into various indole derivatives has revealed a broad spectrum of activity against multidrug-resistant pathogens. nih.govnih.gov While specific studies on the antimicrobial effects of 2-methyl-6-(trifluoromethoxy)-1H-indole were not predominant in the reviewed literature, the general class of indole derivatives has shown considerable promise.

Derivatives are frequently tested against a panel of standard bacterial and fungal strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans. nih.govresearchgate.net The efficacy is often determined using methods like the disc diffusion or cup plate method, where the zone of inhibition is measured in millimeters, and through serial dilution techniques to determine the Minimum Inhibitory Concentration (MIC) in µg/mL. nih.govresearchgate.net

Studies have shown that substitutions on the indole ring are crucial for activity. For instance, some N-substituted indole derivatives have demonstrated potent effects against both bacteria and fungi. researchgate.net Indole-triazole hybrids have also been synthesized and have shown excellent antibacterial and antifungal properties. nih.gov In one study, indole derivatives containing a pyridinium (B92312) moiety exhibited strong antibacterial activity against phytopathogenic bacteria, with EC50 values significantly better than the commercial drug thiodiazole copper. acs.org Another study identified that compounds like 7-hydroxyindole (B18039) could not only inhibit the formation of biofilms by extensively drug-resistant Acinetobacter baumannii (XDRAB) but also eradicate mature biofilms. nih.gov

Below is a table summarizing the antimicrobial activity of various indole derivatives as reported in the literature.

| Indole Derivative Class | Test Organism | Activity Measurement | Result | Reference |

| N-substituted indole derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Inhibition Zone (mm) | 15-27 mm | researchgate.net |

| Indole-3-aldehyde derivatives | E. coli, Staphylococcus, Bacillus subtilis | Zone of Inhibition | Good activity compared to Streptomycin | thepharmajournal.com |

| Indole-triazole conjugates | Gram-negative bacteria | MIC (µg/mL) | ~250 µg/mL | nih.gov |

| Indole derivatives with pyridinium | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (µg/mL) | 1.0 µg/mL | acs.org |

| Indole derivatives with pyridinium | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 (µg/mL) | 1.9 µg/mL | acs.org |

| 7-hydroxyindole | Extensively drug-resistant A. baumannii (XDRAB) | Biofilm Inhibition | Effective at 1/64 of MIC | nih.gov |

Immunomodulatory Effects, including Cytokine Response Modulation

Indole derivatives have been identified as significant modulators of the immune system, with a particular capacity to influence cytokine responses. mdpi.commdpi.com Research has specifically highlighted the role of 2-indolinones, a class of compounds structurally related to indoles, in modulating inflammatory pathways. semanticscholar.org

A key area of investigation has been the inhibition of the pro-inflammatory cytokine interleukin-1 (IL-1). semanticscholar.org Studies on a series of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones), which are derivatives containing the trifluoromethoxy group, have demonstrated potent inhibitory effects on the IL-1 receptor (IL-1R). semanticscholar.org This inhibitory action is critical as IL-1 is a known driver in the pathogenesis of several inflammatory diseases. semanticscholar.org

Initial screenings identified that compounds with fluorine or trifluoromethoxy groups at the 5-position of the indole ring had the highest inhibitory effect. semanticscholar.org Specifically, compounds from this series showed non-toxic inhibitory effects on IL-1R-dependent responses with IC50 values in the nanomolar range (0.01–0.06 µM). semanticscholar.org The research identified that the presence of a 4-phenylthiosemicarbazone residue at position 3 of the 2-indolinone ring was crucial for high activity. semanticscholar.org These findings underscore the potential of trifluoromethoxy-substituted indole derivatives as a basis for developing novel anti-inflammatory agents by targeting key cytokine pathways. semanticscholar.org Indole compounds found in certain foods are also known to have anti-inflammatory properties, partly by inhibiting the production of inflammatory cytokines. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which these compounds exert their effects is a cornerstone of drug discovery. Research on indole derivatives has spanned target identification, binding studies, and pathway analysis.

The process of target identification and validation is crucial to confirm that a drug is acting on a specific biological molecule to produce a therapeutic effect. ucl.ac.uk For indole derivatives, a wide array of molecular targets has been identified, establishing them as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org These targets are often enzymes or receptors deeply involved in disease pathology. ucl.ac.uknih.gov

Identified targets for various indole-based compounds include:

Protein Kinases : These enzymes are critical to cell signaling pathways that regulate cell growth and survival. nih.gov Many indole derivatives have been developed as protein kinase inhibitors for cancer therapy. nih.govnih.govmdpi.com

G Protein-Coupled Receptors (GPCRs) : This is the largest family of targets for approved drugs. nih.gov Indole derivatives have been designed as ligands for serotonin (B10506) receptors (5-HT1A, 5-HT2A) and sigma receptors, which are implicated in neurological and psychiatric disorders. nih.govnih.gov

Enzymes in Pathogen Metabolism : In the context of antimicrobial activity, enzymes essential for pathogen survival, such as S-adenosyl methionine (SAM) biosynthesizing enzymes (e.g., MetK), are targeted to develop broad-spectrum antibiotics. nih.gov

Enzymes in Inflammatory Pathways : Targets like 5-lipoxygenase (5-LOX) are inhibited by indole derivatives to treat diseases related to inflammation. nih.gov

Histone-modifying Enzymes : Enzymes such as the histone methyltransferase EZH2 have been identified as targets for indole compounds in the treatment of B-cell lymphomas. nih.gov

Validation of these targets involves a combination of biochemical assays, cellular assays, and genetic approaches to confirm the compound's effect on the target and its role in the disease process. ucl.ac.uk

Once a target is identified, molecular modeling and biophysical studies are employed to understand how the indole derivative (the ligand) binds to its receptor. These studies reveal the specific molecular interactions that confer affinity and selectivity.

For example, in studies of indole derivatives binding to serotonin receptors, a key interaction is the formation of a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov The indole moiety itself often penetrates deep into a hydrophobic pocket of the receptor. nih.gov In some cases, additional hydrogen bonds are formed, such as between the NH of the indole ring and a threonine residue, further stabilizing the complex. nih.gov

Similarly, docking studies of 5-(trifluoromethoxy)-1H-indole-2,3-dione derivatives with the IL-1 receptor (IL-1R) have been performed to elucidate binding interactions. semanticscholar.org These computational studies help to visualize the binding pose and identify key amino acid residues in the receptor's active site that interact with the ligand, explaining the observed inhibitory activity. semanticscholar.org Such studies are essential for the rational design and optimization of more potent and selective ligands. nih.govnih.gov

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. Analyzing these downstream pathways is critical to understanding the ultimate biological effect of the compound. Indole derivatives have been shown to modulate several key signaling networks.

One of the most studied is the PI3K/Akt/mTOR pathway , which is central to regulating cell growth, proliferation, and survival. nih.gov Indole compounds like indole-3-carbinol (B1674136) (I3C) and its derivatives can deregulate this pathway, which is often hyperactivated in cancer. nih.gov This deregulation can inhibit cancer cell invasion and angiogenesis. nih.gov The modulation extends to the downstream transcription factor NF-κB , which plays a role in inflammation and cancer progression. mdpi.comnih.gov

In bacteria, indole itself acts as a signaling molecule that can modulate gene expression to control phenotypes like biofilm formation. nih.govfrontiersin.org Synthetic indole derivatives have been shown to mimic this signaling, dependent on transcriptional regulators like SdiA in E. coli, thereby altering pathogenic behaviors. nih.gov

The potency of an indole derivative as an enzyme inhibitor is quantified through kinetic studies, which typically determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Numerous studies have reported the IC50 values for various indole derivatives against a range of enzymes.

For instance, novel indole derivatives have shown potent inhibitory activity against the 5-lipoxygenase (5-LOX) enzyme, with IC50 values ranging from 0.74 µM to 3.17 µM. nih.gov In the realm of cancer research, indole derivatives have been synthesized as highly potent inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1) and Bcl-2/Mcl-1, with IC50 values in the nanomolar and low micromolar range, respectively. nih.gov For neurodegenerative diseases, indole derivatives have been designed to inhibit enzymes like monoamine oxidase (MAO-A, MAO-B) and cholinesterases (AChE, BuChE) with IC50 values in the low micromolar range. rsc.org

The following table presents selected data on the enzyme inhibitory activity of various indole derivatives.

| Indole Derivative Class | Target Enzyme | IC50 Value | Reference |

| Novel Indole Derivatives | 5-Lipoxygenase (5-LOX) | 0.74 - 3.17 µM | nih.gov |

| Novel Indole Derivative (Compound 43) | Lysine-specific demethylase 1 (LSD1) | 0.050 µM | nih.gov |

| Indole Acrylamide Derivatives | Human IMPDH2 | 2.948 - 4.207 µM | nih.gov |

| Novel Indole Derivative (Compound 29) | Bcl-2 / Mcl-1 | 7.63 µM / 1.53 µM | nih.gov |

| Indole-based Multifunctional Agents | hMAO-A / hMAO-B | 4.31 µM / 2.62 µM | rsc.org |

| Indole-based Multifunctional Agents | eeAChE / eqBuChE | 3.70 µM / 2.82 µM | rsc.org |

| 5-(trifluoromethoxy)-2-indolinone derivatives | Interleukin-1 Receptor (IL-1R) | 0.01 - 0.09 µM | semanticscholar.org |

Ion Channel Modulation

Direct studies detailing the specific ion channel modulation by 2-methyl-6-(trifluoromethoxy)-1H-indole are limited. However, research on related fluorinated indole structures provides insights into their potential interactions with key biological targets, including receptors that can influence ion channel activity. For instance, a study on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives demonstrated their inhibitory effects on the pro-inflammatory interleukin-1 receptor (IL-1R). semanticscholar.org While not a direct modulation of an ion channel, the IL-1R signaling pathway can influence the function of various ion channels, suggesting a potential indirect mechanism of action for such compounds. The study identified that the presence of a fluorine or trifluoromethoxy group at the 5-position of the indole ring was crucial for the highest inhibitory effect. semanticscholar.org

Further research into other indole derivatives has shown direct interactions with ion channels. For example, some synthetic diguanosine derivatives have been shown to form artificial transmembrane ion channels. nih.gov Although structurally distinct from 2-methyl-6-(trifluoromethoxy)-1H-indole, this highlights the potential of the broader indole scaffold to interact with and modulate ion transport across cell membranes.

Preclinical Pharmacological Investigations

Preclinical studies on derivatives of 2-methyl-6-(trifluoromethoxy)-1H-indole have primarily focused on their potential as anticancer and anti-inflammatory agents. These investigations include in vitro assays to determine cellular and biochemical effects, in vivo studies in disease models, and preliminary safety assessments.

A notable study focused on the synthesis and biological evaluation of trifluoromethoxyphenyl indole-5-carboxamide analogues as inhibitors of the BCR-ABL1 kinase, a key target in certain types of leukemia. thesciencein.orgthesciencein.org Several of these analogues demonstrated significant anticancer activity against various cancer cell lines. The compounds were also assessed for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, showing a favorable profile with good solubility and minimal clearance in human liver microsomes. thesciencein.orgthesciencein.org

Another series of new indole–tetrazole derivatives were designed and synthesized as potential anti-breast cancer agents. These compounds exhibited antiproliferative activity against both ER-α positive and ER-α negative human breast cancer cell lines. rsc.org

Table 1: In Vitro Anticancer Activity of Trifluoromethoxyphenyl Indole-5-Carboxamide Analogues An interactive data table detailing the IC50 values of various analogues against different cancer cell lines.

| Compound | MCF7 (IC50 µM) | MV411 (IC50 µM) | K562 (IC50 µM) |

| 4c | 1.4 | - | - |

| 4e | - | 1.7 | - |

| 4m | - | - | 1.1 |

Data sourced from a study on Trifluoromethoxyphenyl Indole Carboxamide analogues as BCR-ABL1 kinase inhibitors. thesciencein.orgthesciencein.org

In the context of inflammation, 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) were evaluated for their inhibitory effects on the IL-1 receptor. Several of these compounds showed potent, non-toxic inhibitory effects on IL-1R-dependent responses. semanticscholar.org

Research on 2-amino-6-trifluoromethoxy benzothiazole (B30560) Schiff bases, which share the trifluoromethoxy benzothiazole moiety, has shown neuroprotective effects in a scopolamine-induced neuronal damage model in vivo. nih.gov Treatment with these compounds was found to protect neurons against neuroinflammatory mediators. Immunohistochemical analysis revealed a reduction in the expression of inflammatory markers such as cyclooxygenase 2 (COX-2), JNK, tumor necrosis factor (TNF-α), and nuclear factor kappa B (NF-kB) in the brains of treated animals compared to the disease group. nih.gov These findings suggest that compounds with a trifluoromethoxy-substituted aromatic ring can exhibit significant anti-inflammatory and neuroprotective efficacy in relevant disease models.

Preclinical safety is a critical aspect of drug development. For the trifluoromethoxyphenyl indole-5-carboxamide analogues, in silico ADME and toxicity predictions were conducted. thesciencein.orgthesciencein.org These studies suggested that the synthesized molecules possess good oral bioavailability and a low-toxicity profile. researchgate.net

In a study of indole-based tetrazole derivatives, the most potent compounds were evaluated for cytotoxicity against normal HEK-293 cells and showed non-significant toxicity, indicating a degree of selectivity for cancer cells. rsc.org Similarly, the study on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives identified compounds that were non-toxic at concentrations where they exhibited significant IL-1R inhibitory effects. semanticscholar.org

Structure Activity Relationship Sar Studies and Computational Chemistry Applications

Correlating Structural Features with Biological Activity

The biological profile of 2-methyl-6-(trifluoromethoxy)-1H-indole is determined by the unique contributions of its trifluoromethoxy group, the methyl substitution, and potential modifications at other positions on the indole (B1671886) core.

The trifluoromethoxy (-OCF₃) group is a critical substituent in medicinal chemistry, valued for its unique electronic and steric properties. nih.gov Its high electronegativity makes it a strong electron-withdrawing group, which can influence hydrogen bonding and electrostatic interactions with biological targets. nih.gov The -OCF₃ group can significantly enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and influence drug-receptor interactions. nih.govnih.gov

Furthermore, the trifluoromethoxy group is known to improve the metabolic stability of compounds. nih.gov This increased stability can lead to a longer duration of action and better oral bioavailability, which are desirable characteristics for drug candidates. nih.gov In one study on indole-based inhibitors of the AAA ATPase p97, a series of analogues were compared. The research found that the trifluoromethoxy-substituted analogue was biochemically a very close match to the trifluoromethyl-substituted lead compound, suggesting a similar contribution to the inhibitory activity. nih.gov This highlights the significant role that fluorinated groups play in modulating the pharmacological profile of indole derivatives. nih.gov

Table 1: Comparative Activity of Substituted Indole Analogues This table illustrates the variation in inhibitory concentration (IC₅₀) based on different substituents on the indole core, as observed in a study of p97 inhibitors. nih.gov

| Substituent at C-5 | IC₅₀ (µM) |

|---|---|

| CH₃O- | 0.24 |

| CF₃O- | 0.081 |

| CH₃- | 0.052 |

| CF₃- | 0.076 |

| SF₅- | 22 |

| NO₂- | 0.29 |

The methyl group (-CH₃) at the C2 position of the indole core also plays a significant role in defining the molecule's biological activity. While seemingly simple, a methyl group can influence activity through several mechanisms. It can engage in hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity. nih.gov

The size and position of alkyl substituents can be critical. In some contexts, the addition of a methyl group can boost activity. For instance, in a study of tetrahydro-γ-carboline derivatives, the introduction of a methyl group at specific positions led to a considerable increase in potency. researchgate.net Conversely, in other molecular frameworks, alkyl groups can introduce steric hindrance that negatively impacts biological function by preventing an optimal fit with the target receptor. researchgate.net The specific effect of the C2-methyl group in 2-methyl-6-(trifluoromethoxy)-1H-indole would depend on the topology of its particular biological target.

While the parent compound is 2-methyl-6-(trifluoromethoxy)-1H-indole, substitutions at the N1 (the nitrogen of the indole ring) and C3 positions are common strategies for modifying the pharmacological profiles of indole derivatives. rsc.orgacs.org

Functionalization at the C3 position is a well-established method for creating diverse indole-based compounds with a wide range of biological activities. rsc.orgrsc.org The introduction of different groups at C3 can dramatically alter a compound's interaction with biological targets. rsc.org Similarly, substitution at the N1 position can significantly affect a compound's properties. acs.org For example, N-substituted indole derivatives have been shown to possess varied pharmacological effects. rsc.org In some cases, an unsubstituted N1 position is crucial for activity, as the N-H group can act as a hydrogen bond donor, a key interaction for receptor binding. rsc.org In other instances, adding a substituent at N1, such as a benzoyl group, can position the molecule favorably within a hydrophobic pocket of a target enzyme, enhancing selectivity and potency. acs.org

Stereochemical Considerations in Biological Activity

The parent molecule, 2-methyl-6-(trifluoromethoxy)-1H-indole, is achiral. However, if substitutions were introduced at positions such as C3, a chiral center could be created. This introduces the concepts of enantiomers and their differential effects on biological systems.

When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers can have different biological activities, both in terms of potency and effect. nih.gov Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

Therefore, the enantiomeric purity of a chiral drug is critical. nih.gov The presence of the less active enantiomer can effectively lower the potency of the drug. nih.gov For this reason, modern drug development often focuses on producing single-enantiomer drugs to maximize efficacy and improve the safety profile. acs.org If a chiral derivative of 2-methyl-6-(trifluoromethoxy)-1H-indole were synthesized, achieving high enantiomeric purity would be a crucial step in evaluating its true biological efficacy. uniroma1.itmdpi.com

The differential activity of enantiomers stems from the fact that biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality allows them to distinguish between the enantiomers of a chiral ligand, a process known as chiral recognition. nih.govuniroma1.it

The binding of a ligand to a receptor is often analogized to a key fitting into a lock. For a chiral ligand, the two "keys" (enantiomers) have a different three-dimensional arrangement of atoms. The chiral "lock" (receptor) will have a binding site that is complementary to one enantiomer but not the other. acs.org This selective interaction is based on the formation of multiple, noncovalent interactions (like hydrogen bonds and hydrophobic interactions) that must be precisely aligned. acs.org An indole derivative containing a chiral center would form two different diastereomeric complexes with its receptor, and the difference in the stability of these complexes would determine the observed enantioselectivity of the biological effect. nih.gov

Computational Chemistry Approaches for Lead Optimization

In the pursuit of novel therapeutics, computational chemistry has emerged as an indispensable tool for the rational design and optimization of lead compounds. For derivatives of 2-methyl-6-(trifluoromethoxy)-1H-indole, these in silico methods provide a powerful platform to predict and analyze their interactions with biological targets, elucidate the relationship between their structure and activity, and explore their dynamic behavior at an atomic level. This section delves into the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations in the lead optimization of this specific indole scaffold.

Molecular Docking for Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as a 2-methyl-6-(trifluoromethoxy)-1H-indole derivative, to the active site of a target protein.

Detailed research findings from studies on analogous indole-based compounds demonstrate the utility of this approach. For instance, molecular docking studies on 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives as potential SARS-CoV-2 RdRp inhibitors have successfully identified key interactions within the palm and finger subdomains of the viral polymerase. nih.gov These studies revealed crucial hydrogen bonding and hydrophobic interactions that govern the binding of these inhibitors. Similarly, docking analyses of other indole derivatives have been used to predict binding poses and rationalize structure-activity relationships for a variety of targets, including HIV-1 fusion proteins and the anti-apoptotic protein Bcl-2. acs.orgnih.gov

For a hypothetical lead optimization campaign involving 2-methyl-6-(trifluoromethoxy)-1H-indole, molecular docking would be employed to predict how modifications to the indole core, the 2-methyl group, or the 6-trifluoromethoxy substituent would affect its binding to a specific therapeutic target. The trifluoromethoxy group, with its strong electron-withdrawing nature and potential for hydrogen bonding, would be of particular interest in these simulations. The predicted binding poses and scoring functions from docking can guide the synthesis of new analogues with improved affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for Hypothetical 2-methyl-6-(trifluoromethoxy)-1H-indole Derivatives

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 2-methyl-6-(trifluoromethoxy)-1H-indole | Kinase X | -8.5 | Leu83, Val91, Ala146 (hydrophobic); Gln145 (H-bond with indole N-H) |

| 1,2-dimethyl-6-(trifluoromethoxy)-1H-indole | Kinase X | -8.2 | Leu83, Val91, Ala146 (hydrophobic) |

| 2-methyl-6-(trifluoromethoxy)-1H-indole-3-carboxamide | Kinase X | -9.1 | Leu83, Val91 (hydrophobic); Gln145 (H-bond with indole N-H); Arg148 (H-bond with amide) |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds and for understanding which molecular properties are most influential for a desired biological effect.

A pertinent example is a QSAR study conducted on a series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents. nih.govnih.gov In this study, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) were calculated for each compound and correlated with their inhibitory activity (pIC50). The resulting QSAR model, developed using principal component regression, was able to explain a significant portion of the variance in the biological activity, highlighting the importance of specific molecular features for anti-tubercular potency. nih.govnih.gov

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for 2-methyl-6-(trifluoromethoxy)-1H-indole Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Lipophilicity, cell permeability |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Polarity, membrane permeability |

| Molecular Weight (MW) | Mass of the molecule | Size and steric effects |

| Hammett Constant (σ) | Electronic effect of the 6-substituent | Target interaction strength |

| Dipole Moment | Measure of molecular polarity | Binding affinity |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. This technique is particularly useful for understanding the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the role of solvent molecules in the binding process.

In the context of optimizing 2-methyl-6-(trifluoromethoxy)-1H-indole as a lead compound, MD simulations would be performed on the ligand-protein complex predicted by molecular docking. These simulations would assess the stability of the predicted binding mode and identify any conformational rearrangements of the ligand or the protein that occur upon binding. The trajectory from the MD simulation can also be used to calculate the binding free energy with greater accuracy than docking scores alone, providing a more reliable prediction of binding affinity.

Q & A

Q. Table 1: Optimization of Iodine-Catalyzed Synthesis

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ (10 mol%) | 40 | 5 | 98 |

| FeCl₃ | 40 | 12 | 67 |

| AlCl₃ | RT | 24 | 10 |

| Source: Reaction condition screening for indole derivatives |

Q. Table 2: Biological Activity Comparison

| Derivative | PPARγ EC₅₀ (nM) | Selectivity (vs. PPARα) |

|---|---|---|

| Parent Compound | 12.3 | >100-fold |

| 6-Methoxy Analog | 45.6 | 20-fold |

| Source: PPARγ modulation studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.